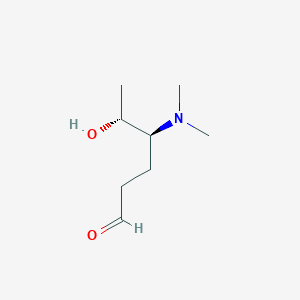
DL-Stearoylcarnitine chloride
Vue d'ensemble
Description
Le chlorure de DL-stéaroylcarnitine est un mélange racémique de stéaroylcarnitine, qui est une acylcarnitine à longue chaîne. C'est un métabolite endogène impliqué dans le transport des acides gras dans les mitochondries pour la β-oxydation. Le composé a une formule moléculaire de C25H50ClNO4 et un poids moléculaire de 464,12 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorure de DL-stéaroylcarnitine implique généralement l'estérification de l'acide stéarique avec la carnitine. La réaction est effectuée en présence d'un catalyseur approprié, tel que l'acide sulfurique, sous reflux. Le produit est ensuite purifié par recristallisation ou chromatographie .
Méthodes de production industrielle
La production industrielle du chlorure de DL-stéaroylcarnitine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de qualité industrielle, et les conditions de réaction sont optimisées pour un rendement et une pureté maximaux. Le produit final est soumis à des contrôles de qualité rigoureux pour garantir son aptitude aux applications de recherche et pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorure de DL-stéaroylcarnitine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former de l'oxyde de stéaroylcarnitine.
Réduction : Les réactions de réduction peuvent le convertir en son alcool correspondant.
Substitution : Les réactions de substitution nucléophile peuvent remplacer l'ion chlorure par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme l'azoture de sodium ou le cyanure de potassium peuvent être utilisés dans des conditions douces.
Principaux produits formés
Oxydation : Oxyde de stéaroylcarnitine.
Réduction : Alcool de stéaroylcarnitine.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le chlorure de DL-stéaroylcarnitine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme étalon en chimie analytique pour la quantification des acylcarnitines.
Biologie : Étudié pour son rôle dans le métabolisme des acides gras et la fonction mitochondriale.
Médecine : Recherché pour ses effets thérapeutiques potentiels dans les troubles métaboliques et les maladies mitochondriales.
Industrie : Utilisé dans le développement de suppléments et de produits pharmaceutiques ciblant le métabolisme énergétique
Mécanisme d'action
Le chlorure de DL-stéaroylcarnitine facilite le transport des acides gras à longue chaîne dans les mitochondries en formant des intermédiaires d'acylcarnitine. Ces intermédiaires sont ensuite transportés à travers la membrane mitochondriale par la translocase carnitine-acylcarnitine. À l'intérieur des mitochondries, les acides gras sont libérés et subissent une β-oxydation pour produire de l'énergie. Les cibles moléculaires du composé comprennent la palmitoyltransférase I et II de la carnitine, qui sont des enzymes clés de la voie de navette de la carnitine .
Applications De Recherche Scientifique
DL-Stearoylcarnitine chloride has several scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the quantification of acylcarnitines.
Biology: Studied for its role in fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and mitochondrial diseases.
Industry: Used in the development of supplements and pharmaceuticals targeting energy metabolism
Mécanisme D'action
DL-Stearoylcarnitine chloride facilitates the transport of long-chain fatty acids into the mitochondria by forming acylcarnitine intermediates. These intermediates are then transported across the mitochondrial membrane by carnitine-acylcarnitine translocase. Inside the mitochondria, the fatty acids are released and undergo β-oxidation to produce energy. The compound’s molecular targets include carnitine palmitoyltransferase I and II, which are key enzymes in the carnitine shuttle pathway .
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorure de stéaroyl-L-carnitine : Un stéréoisomère du chlorure de DL-stéaroylcarnitine ayant des propriétés similaires mais une activité biologique différente.
Chlorure de palmitoylcarnitine : Une autre acylcarnitine à longue chaîne avec une chaîne d'acides gras plus courte.
Chlorure d'oléoylcarnitine : Contient une chaîne d'acides gras insaturée, ce qui conduit à des propriétés métaboliques et chimiques différentes
Unicité
Le chlorure de DL-stéaroylcarnitine est unique en raison de sa nature racémique, ce qui lui permet d'interagir avec un éventail plus large de cibles biologiques par rapport à ses stéréoisomères. Cela en fait un outil précieux dans la recherche pour étudier les effets des acylcarnitines sur le métabolisme et la fonction mitochondriale .
Propriétés
IUPAC Name |
(3-carboxy-2-octadecanoyloxypropyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVYWVPJJXVIFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017672 | |
| Record name | 3-Carboxy-N,N,N-trimethyl-2-(stearoyloxy)-1-propanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18822-91-8 | |
| Record name | Stearoyl-dl-carnitine chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18822-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Carboxy-N,N,N-trimethyl-2-(stearoyloxy)-1-propanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions "Bile Salt-Acylcarnitine Mixed Micelles." What is the significance of DL-Stearoylcarnitine chloride in this context, and how does it contribute to enhancing drug permeation?
A1: this compound belongs to a class of compounds called acylcarnitines. These molecules play a crucial role in fatty acid metabolism. In the context of this research, this compound is a key component of mixed micelles, which are nanoscopic aggregates formed by bile salts and acylcarnitines. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)




![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)






